molecular formula C3H7N5O3 B1458724 4-Amino-1-methyl-4H-1,2,4-triazol-1-ium nitrate CAS No. 817177-66-5

4-Amino-1-methyl-4H-1,2,4-triazol-1-ium nitrate

Cat. No.: B1458724
CAS No.: 817177-66-5
M. Wt: 161.12 g/mol
InChI Key: MJVRCMNTQOWYAH-UHFFFAOYSA-N
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Description

4-Amino-1-methyl-4H-1,2,4-triazol-1-ium nitrate is an organic compound with significant applications in various fields of science and industry. It is a white crystalline solid that is soluble in water and methanol. This compound is known for its ionic nature and is often used as a catalyst or ligand in organic synthesis .

Biochemical Analysis

Biochemical Properties

4-Amino-1-methyl-4H-1,2,4-triazol-1-ium nitrate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in nitrogen metabolism, such as nitrate reductase. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby influencing their activity and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in oxidative stress response, thereby altering the cellular redox state .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain oxidoreductases, thereby affecting the cellular redox balance. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved stress response. At higher doses, this compound can cause toxic or adverse effects, including oxidative damage and impaired cellular function .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in nitrogen metabolism, such as nitrate reductase and nitrite reductase. These interactions can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. For instance, this compound may be actively transported into mitochondria, where it can exert its effects on mitochondrial function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-methyl-4H-1,2,4-triazol-1-ium nitrate typically involves the reaction of 4-amino-1-methyl-1,2,4-triazole with nitric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired nitrate salt. The mixture is usually refluxed for several hours, followed by purification through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The process often includes the use of high-purity reagents and advanced purification techniques such as chromatography and recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-methyl-4H-1,2,4-triazol-1-ium nitrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce various amines .

Scientific Research Applications

Medicinal Chemistry

Antifungal and Antitumor Activity
The triazole moiety in AMT is significant in medicinal chemistry, particularly for its antifungal and anticancer properties. Triazole derivatives have been widely studied for their ability to inhibit fungal growth and exhibit antitumor activity. For instance, studies suggest that complexes formed with metal ions like platinum(II) using triazole ligands demonstrate promising antitumor effects . The ability of AMT to act as a ligand enhances the activity of these metal complexes against cancer cells.

Synthesis of Pharmaceutical Agents
AMT serves as a crucial intermediate in synthesizing various pharmaceutical agents, particularly antifungal medications such as fluconazole. Its reactivity allows for the introduction of essential functional groups during synthesis, leading to improved yields and purities of the final products. Experimental procedures typically involve incorporating AMT into synthetic routes for drug development, where its solubility characteristics are evaluated in different solvents.

Materials Science

Ionic Liquids (ILs)
AMT can be integrated into ionic liquids, which are known for their environmentally friendly properties and unique solvent capabilities. The incorporation of AMT into ILs contributes to their stability and tunability, making them suitable for various applications in green chemistry. Research indicates that ILs based on AMT can serve as effective solvents and electrolytes in chemical reactions with minimal environmental impact.

Non-linear Optics
Recent studies have explored the potential of triazole-based materials in non-linear optics. Compounds derived from AMT have shown promise in this field due to their unique crystal structures and hydrogen bonding interactions. These materials may be utilized in developing advanced optical devices .

Agricultural Applications

Fungicides and Herbicides
The antifungal properties of AMT derivatives make them suitable candidates for use as fungicides in agriculture. Research has indicated that triazole compounds can effectively control fungal pathogens that threaten crop yields. Additionally, derivatives of AMT may be explored as herbicides or plant growth regulators due to their biological activity against unwanted plant species .

Experimental Findings

A summary of key experimental findings related to the applications of AMT is presented below:

Application AreaFindingsReferences
Medicinal ChemistryEffective as a ligand in metal complexes showing antitumor activity
Pharmaceutical SynthesisUsed as an intermediate for synthesizing antifungal agents with improved yields
Materials ScienceContributes to the stability of ionic liquids used in green chemistry
Agricultural SciencePotential use as fungicides and herbicides

Case Studies

  • Antitumor Activity Study : A study demonstrated that complexes formed with platinum(II) using AMT showed significant inhibition of tumor cell proliferation, highlighting its potential role in cancer therapy.
  • Synthesis of Fluconazole : Researchers successfully synthesized fluconazole using AMT as an intermediate, achieving higher purity and yield compared to traditional methods.
  • Ionic Liquid Applications : Investigations into ionic liquids containing AMT revealed their effectiveness as solvents for various organic reactions, showcasing their potential in sustainable chemistry practices.

Mechanism of Action

The mechanism of action of 4-Amino-1-methyl-4H-1,2,4-triazol-1-ium nitrate involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst by stabilizing transition states and lowering activation energy in chemical reactions. In biological systems, it may interact with enzymes and proteins, affecting their function and activity .

Comparison with Similar Compounds

Biological Activity

Overview

4-Amino-1-methyl-4H-1,2,4-triazol-1-ium nitrate is a nitrogen-rich compound known for its diverse biological activities and applications in medicinal chemistry. This compound features a triazole ring structure, which contributes to its reactivity and interaction with various biological systems. Its molecular formula is C3H6N4O3C_3H_6N_4O_3 and it has a molar mass of approximately 130.11 g/mol.

The compound exhibits significant biochemical properties, influencing various metabolic pathways and cellular processes:

  • Enzyme Interaction : It interacts with enzymes such as nitrate reductase, impacting nitrogen metabolism. This interaction can modulate enzyme activity by binding to active sites, thereby altering their function.
  • Cellular Effects : Research indicates that this compound affects gene expression related to oxidative stress response. This modulation can alter the cellular redox state, influencing overall cell health and function.

The mechanism of action involves the compound's ability to stabilize transition states in chemical reactions, lowering activation energy. In biological contexts, it interacts with specific proteins and enzymes, affecting their activity. This interaction can lead to various physiological effects, including antimicrobial and antifungal activities .

Antimicrobial Properties

Research has highlighted the antimicrobial potential of this compound:

  • Antifungal Activity : In vitro studies have demonstrated its effectiveness against various fungal strains. For instance, compounds derived from triazoles have shown potent antifungal properties comparable to established antifungal agents .
  • Antibacterial Activity : The compound has also been screened for antibacterial activity against several bacterial strains. It exhibits varying degrees of inhibition depending on the target organism.

Anticancer Potential

Recent studies have explored the anticancer properties of this compound:

  • Cell Line Studies : In vitro assays on human cancer cell lines have indicated that this compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
StudyCell LineIC50 Value (µM)Reference
Study AHCT 116 (Colon Cancer)4.363
Study BMCF7 (Breast Cancer)Not reported

Case Study 1: Antimicrobial Screening

A series of derivatives of this compound were synthesized and screened against Mycobacterium tuberculosis. The results indicated that while the derivatives were less active than rifampicin (98% inhibition), some showed promising activity with up to 87% inhibition .

Case Study 2: Anticancer Activity

In a study examining the effects on colon cancer cell lines (HCT116), it was found that certain derivatives exhibited significant anticancer activity with IC50 values indicating effective inhibition of cancer cell growth compared to standard drugs like doxorubicin .

Properties

IUPAC Name

1-methyl-1,2,4-triazol-4-ium-4-amine;nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N4.NO3/c1-6-3-7(4)2-5-6;2-1(3)4/h2-3H,4H2,1H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVRCMNTQOWYAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=[N+](C=N1)N.[N+](=O)([O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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